Cas no 1260982-01-1 (1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate)

1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
- 4-AMINO-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER 2-METHYL ESTER
- (2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
- trans-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
- 1-tert-butyl 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate
- 1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate
- SB22820
- Methyl 4-Amino-1
- 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
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- Inchi: 1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3
- InChI Key: PVCVXOYIRODFJD-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(CC1C(=O)OC)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 325
- Topological Polar Surface Area: 81.9
1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A129008296-250mg |
trans-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate |
1260982-01-1 | 97% | 250mg |
$651.00 | 2023-09-03 | |
Alichem | A129008296-1g |
trans-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate |
1260982-01-1 | 97% | 1g |
$1519.00 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2202-250.0mg |
O1-tert-butyl O2-methyl trans-4-aminopiperidine-1,2-dicarboxylate |
1260982-01-1 | 95% | 250.0mg |
¥3973.0000 | 2024-07-28 | |
Crysdot LLC | CD00011422-1g |
trans-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate |
1260982-01-1 | 97% | 1g |
$1538 | 2024-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2202-100.0mg |
O1-tert-butyl O2-methyl trans-4-aminopiperidine-1,2-dicarboxylate |
1260982-01-1 | 95% | 100.0mg |
¥2482.0000 | 2024-07-28 | |
Crysdot LLC | CD00011422-250mg |
trans-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate |
1260982-01-1 | 97% | 250mg |
$614 | 2024-07-19 | |
Alichem | A129008296-100mg |
trans-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate |
1260982-01-1 | 97% | 100mg |
$426.80 | 2023-09-03 | |
Crysdot LLC | CD00011422-25mg |
trans-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate |
1260982-01-1 | 97% | 25mg |
$192 | 2024-07-19 | |
Crysdot LLC | CD00011422-100mg |
trans-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate |
1260982-01-1 | 97% | 100mg |
$384 | 2024-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2202-500.0mg |
O1-tert-butyl O2-methyl trans-4-aminopiperidine-1,2-dicarboxylate |
1260982-01-1 | 95% | 500.0mg |
¥6622.0000 | 2024-07-28 |
1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate Related Literature
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
Additional information on 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
Introduction to 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate (CAS No. 1260982-01-1)
1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate, identified by its CAS number 1260982-01-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperidine class, a heterocyclic amine characterized by a six-membered ring containing one nitrogen atom. The structural features of 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate, including its tert-butyl and methyl substituents, as well as the presence of two carboxyl groups and an amino group, contribute to its unique chemical properties and potential biological activities.
The synthesis of 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the tert-butyl group at the 1-position and the methyl group at the 2-position enhances the steric hindrance around the nitrogen atom, which can influence its interactions with biological targets. Additionally, the presence of two carboxyl groups at the 1 and 2 positions provides opportunities for further functionalization, making this compound a versatile intermediate in drug discovery.
In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. Piperidines are known to exhibit properties such as receptor binding affinity, enzyme inhibition, and modulation of neurotransmitter systems. The specific arrangement of substituents in 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate may contribute to its potential utility in developing novel therapeutic agents. For instance, modifications at the nitrogen and carboxyl positions can fine-tune pharmacokinetic profiles and improve target specificity.
One of the most compelling aspects of 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate is its potential application in the development of small-molecule drugs targeting neurological disorders. Piperidine-based compounds have shown promise in preclinical studies for their ability to interact with neurotransmitter receptors such as serotonin receptors (5-HT), dopamine receptors (D), and norepinephrine receptors (NE). The structural features of this compound may allow it to modulate these receptors in a way that could lead to new treatments for conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Furthermore, the carboxyl groups in 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate provide opportunities for further derivatization into more complex molecules. For example, these carboxyl groups can be coupled with other pharmacophores via amide or ester linkages to create hybrid compounds with enhanced biological activity. This flexibility makes this compound a valuable building block in medicinal chemistry.
Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising drug candidates. Molecular modeling studies have shown that 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate can effectively bind to various protein targets involved in neurological disorders. These studies predict that modifications to the tert-butyl and methyl substituents could improve binding affinity and selectivity. Such insights are crucial for guiding experimental efforts and optimizing lead compounds.
The pharmaceutical industry has increasingly recognized the value of piperidine derivatives due to their favorable pharmacokinetic properties. Piperidines are known for their ability to cross the blood-brain barrier, which is essential for treating central nervous system (CNS) disorders. Additionally, their stability under metabolic conditions makes them suitable for oral administration. The structural features of 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate align well with these requirements, making it a promising candidate for further development.
In conclusion,1-Tert-butyl 2-methyl 4-amino-piperidine -1 ,2 -dicarboxy late (CAS No .12609820 -01 -I) is a versatile compound with significant potential in pharmaceutical research . Its unique structural features , combined with its ability to interact with key biological targets , make it an attractive candidate for developing novel therapeutic agents . As research continues , further exploration of its biological activities and synthetic applications will undoubtedly uncover new opportunities for innovation in drug discovery .
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